羟基达伯替尼
描述
Hydroxy Dabrafenib is a major metabolite of Dabrafenib . Dabrafenib is a potent and selective inhibitor of BRAF-mutant kinase . It is used alone or in combination with trametinib to treat certain types of melanoma, non-small cell lung cancer, and thyroid cancer .
Synthesis Analysis
Dabrafenib is primarily metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 to form Hydroxy Dabrafenib . Hydroxy Dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .Chemical Reactions Analysis
The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . Among the three major metabolites identified, Hydroxy Dabrafenib appears to contribute to the pharmacological activity .Physical And Chemical Properties Analysis
The absolute oral bioavailability (F) of Dabrafenib is 95% . Dabrafenib shows a time-dependent increase in apparent clearance (CL/F) following multiple doses, which is likely due to induction of its own metabolism through CYP3A4 . Steady state is reached only after 14 days of daily dose administration .科学研究应用
药代动力学和代谢
人群药代动力学:达伯替尼及其代谢物羟基达伯替尼在携带BRAF V600E突变阳性黑色素瘤患者中的药代动力学已进行研究。这些研究表明,达伯替尼的药代动力学可通过非诱导和诱导明显清除来充分描述,随时间变化和相关协变量进行了表征 (Ouellet et al., 2014)。
代谢和排泄:羟基达伯替尼作为达伯替尼的主要代谢物,经过进一步氧化,并通过氧化代谢和胆汁排泄在达伯替尼的清除中发挥重要作用 (Bershas et al., 2013)。
药物相互作用潜力:已对达伯替尼及其主要代谢物,包括羟基达伯替尼的相互作用潜力进行了调查,揭示了通过转运体介导的药物相互作用的风险 (Ellens et al., 2017)。
临床疗效和监测
治疗黑色素瘤的疗效:羟基达伯替尼作为与达伯替尼和曲美替尼联合治疗的一部分,已显示出对治疗携带BRAF突变的转移性黑色素瘤患者有效,强调监测其血浆浓度以评估毒性和疗效的重要性 (Balakirouchenane et al., 2020)。
血清和毛细血管血液监测:研究已探讨了在血清和自采样毛细血管血液中监测达伯替尼和羟基达伯替尼的可行性,展示了在家中取样的潜力,并有助于调整剂量决策 (Isberner et al., 2022)。
个性化医学中的作用
肿瘤基因分析:已对接受达伯替尼治疗的患者中与反应和无进展生存相关的遗传标记进行了研究,包括羟基达伯替尼的作用。这强调了在未来试验的设计和解释中考虑这些标记的重要性 (Nathanson et al., 2013)。
BRAF突变癌症:已评估了在治疗携带BRAF V600突变的黑色素瘤患者中使用达伯替尼、曲美替尼和羟基氯喹的组合,显示出在这些癌症中靶向自噬的潜力 (Amaravadi, 2022)。
安全和危害
属性
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORVRVRUPDXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy dabrafenib | |
CAS RN |
1195767-77-1 | |
Record name | Hydroxy dabrafenib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195767771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXY DABRAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N549WYF8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。